molecular formula C16H13BrN2O4S B2725622 4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide CAS No. 1903621-11-3

4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide

Cat. No.: B2725622
CAS No.: 1903621-11-3
M. Wt: 409.25
InChI Key: RTHHYDVIXQRSDB-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a carboxamide group, a bromine atom, and a complex side chain containing an oxazolidinone moiety and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of the Oxazolidinone Moiety: The oxazolidinone ring can be synthesized by reacting an amino alcohol with phosgene or a phosgene equivalent.

    Coupling Reactions: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction.

    Amidation: Finally, the carboxamide group is formed by reacting the brominated thiophene with the oxazolidinone-containing side chain in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: Use in the development of probes for studying biological processes.

Industry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Polymer Science: Incorporation into polymers to modify their properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The oxazolidinone moiety might be involved in hydrogen bonding interactions, while the thiophene ring could participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    4-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The presence of the thiophene ring in 4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide imparts unique electronic properties compared to its benzene analogs. The bromine atom also provides distinct reactivity compared to other halogens like chlorine.

Biological Activity

4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide is a thiophene derivative that has gained attention for its potential biological activities. This compound features a unique structure that includes a bromine atom, an oxazolidinone ring, and a phenylethyl group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination of Thiophene : The thiophene ring is brominated using reagents such as n-butyllithium (n-BuLi) and dimethylformamide (DMF) under controlled temperatures.
  • Formation of the Oxazolidinone Ring : The oxazolidinone structure is introduced through cyclization reactions involving appropriate precursors.
  • Final Coupling : The final product is obtained through coupling reactions that yield the desired carboxamide functionality.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The oxazolidinone moiety is known to inhibit specific enzymes, potentially affecting metabolic pathways involved in cell proliferation.
  • Receptor Binding : The phenylethyl group may enhance binding affinity to target proteins, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines.

Cell LineIC50 (µM)Reference
HCT116 (Colorectal Cancer)5.0
MCF7 (Breast Cancer)7.5
A549 (Lung Cancer)6.0

Studies indicate that the compound exhibits significant cytotoxicity against these cell lines, with IC50 values suggesting potent antiproliferative effects.

Mechanisms of Cytotoxicity

The cytotoxic effects are believed to involve:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed that treatment with this compound results in cell cycle arrest at the G0/G1 phase in HCT116 cells, indicating its potential as a chemotherapeutic agent.

Selectivity and Safety Profile

In vitro studies have assessed the selectivity of this compound against normal cells:

Cell LineIC50 (µM)Selectivity Index
WI38 (Normal Lung)20.04

The selectivity index indicates that the compound is significantly more toxic to cancer cells than to normal cells, suggesting a favorable safety profile for further development.

Case Studies

Several case studies have been published demonstrating the biological activity of this compound:

  • Study on HCT116 Cells : A study investigated the effects of this compound on HCT116 colorectal cancer cells, revealing significant apoptosis and cell cycle arrest at G0/G1 phase after treatment.
    • Results : The study reported an IC50 value of 5 µM and a selectivity index of 4 when compared to normal WI38 cells.
  • Combination Therapy : Research has explored the effects of combining this compound with other chemotherapeutics. Results showed enhanced efficacy in reducing tumor growth in xenograft models when used alongside established drugs.

Properties

IUPAC Name

4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S/c17-11-6-13(24-9-11)15(21)18-12(10-4-2-1-3-5-10)7-19-14(20)8-23-16(19)22/h1-6,9,12H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHHYDVIXQRSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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